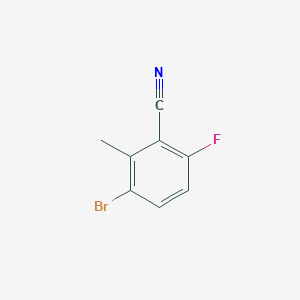

3-Bromo-6-fluoro-2-methylbenzonitrile

Description

3-Bromo-6-fluoro-2-methylbenzonitrile (CAS: 1255207-47-6, molecular formula: C₈H₅BrFN) is a halogenated aromatic nitrile featuring bromine (Br) at the 3-position, fluorine (F) at the 6-position, and a methyl group (CH₃) at the 2-position of the benzene ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents (Br, F, and CN), which enhance its reactivity in cross-coupling reactions and serve as a precursor for heterocyclic frameworks .

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWADFWBCUFDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylbenzonitrile typically involves the bromination and fluorination of 2-methylbenzonitrile. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-6-fluoro-2-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 3-methoxy-6-fluoro-2-methylbenzonitrile or 3-tert-butoxy-6-fluoro-2-methylbenzonitrile.

Oxidation Products: Products can include 3-bromo-6-fluoro-2-methylbenzoic acid or 3-bromo-6-fluoro-2-methylbenzaldehyde.

Reduction Products: Products can include 3-bromo-6-fluoro-2-methylbenzylamine.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-2-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzonitrile depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence the physical, electronic, and reactive properties of benzonitrile derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Selected Benzonitrile Derivatives

*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficients) .

Thermal and Solubility Properties

- Melting Points : Methoxy-substituted derivatives (e.g., 3-Bromo-6-fluoro-2-methoxybenzonitrile) typically exhibit lower melting points (≈90–110°C) compared to methyl-substituted analogs (≈120–135°C) due to reduced crystallinity .

- Solubility: Amino-substituted derivatives show higher aqueous solubility (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile: ~5 mg/mL in water) compared to non-polar methyl or bromo analogs (<1 mg/mL) .

Biological Activity

3-Bromo-6-fluoro-2-methylbenzonitrile is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and a methyl group on a benzonitrile framework, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Molecular Formula: C₈H₅BrFN

Molecular Weight: Approximately 214.03 g/mol

CAS Number: 1255207-47-6

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound’s binding affinity and selectivity for these targets.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibiting these enzymes can significantly affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in drug development.

Receptor Binding

Additionally, this compound may bind to specific receptors involved in signal transduction pathways. This interaction can modulate cellular responses, potentially leading to therapeutic effects in various diseases.

Biological Activity Data

A summary of relevant studies showcasing the biological activity of this compound is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of CYP1A2 enzyme | In vitro assays measuring enzyme activity |

| Study 2 | Modulation of receptor activity | Binding affinity assays using radiolabeled ligands |

| Study 3 | Anti-cancer properties in melanoma cells | Cytotoxicity assays and flow cytometry analysis |

Case Study 1: Enzyme Interaction

In a study investigating the interaction of this compound with cytochrome P450 enzymes, it was found that the compound inhibited CYP1A2 with an IC₅₀ value indicating moderate potency. This inhibition suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Case Study 2: Antitumor Activity

Another study evaluated the compound's cytotoxic effects on melanoma cell lines. Results demonstrated that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by morphological changes and increased reactive oxygen species (ROS) production. This highlights its potential as an anti-cancer agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Bromo-2-methylbenzonitrile | 1255207-47-5 | Lacks fluorine; may exhibit different reactivity |

| 6-Fluoro-2-methylbenzonitrile | Not available | Lacks bromine; differing binding characteristics |

| 3-Bromo-6-fluoro-2-chlorobenzonitrile | Not available | Contains chlorine; alters physical properties |

The combination of bromine and fluorine in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.